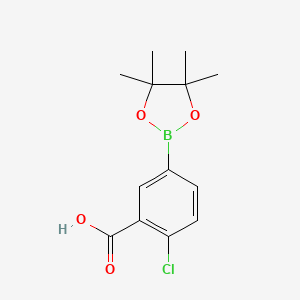
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate
Übersicht
Beschreibung
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C32H38BF4P and a molecular weight of 540.42 g/mol. This compound is known for its use in various organic synthesis reactions, particularly in cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 9-fluorenyldicyclohexylphosphine with benzyl chloride in the presence of a suitable base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods: In an industrial setting, the synthesis of (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is primarily used in cross-coupling reactions, which are essential in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Common Reagents and Conditions:
Buchwald-Hartwig Coupling: Palladium catalysts, ligands, and bases are commonly used.
Heck Reaction: Palladium catalysts and aryl halides.
Hiyama Coupling: Silanes and palladium catalysts.
Negishi Coupling: Organozinc reagents and palladium catalysts.
Sonogashira Coupling: Alkynes, palladium catalysts, and copper(I) iodide.
Stille Coupling: Organotin reagents and palladium catalysts.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases.
Major Products Formed: The major products formed from these reactions include various biaryls, heteroaryls, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is widely used in scientific research due to its effectiveness in facilitating cross-coupling reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and the study of biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of materials and chemicals with advanced properties.
Wirkmechanismus
The compound acts as a ligand in cross-coupling reactions, coordinating to palladium catalysts and facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the transfer of the organic group from the organometallic reagent to the substrate.
Vergleich Mit ähnlichen Verbindungen
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is unique in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Similar compounds include:
(S)-(-)-5,5'-Dichloro-2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
(R,R)-DIPAMP
Di-μ-chloro-tetracarbonyldirhodium(I)
2-(Di-tert-butylphosphino)-
These compounds also serve as ligands in cross-coupling reactions but may differ in their specific applications and reactivity profiles.
Eigenschaften
IUPAC Name |
(9-benzylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37P.BF4/c1-4-14-25(15-5-1)24-32(30-22-12-10-20-28(30)29-21-11-13-23-31(29)32)33(26-16-6-2-7-17-26)27-18-8-3-9-19-27;2-1(3,4)5/h1,4-5,10-15,20-23,26-27H,2-3,6-9,16-19,24H2;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRCYKOFGNXQO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723388 | |
| Record name | (9-Benzyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937378-18-2 | |
| Record name | (9-Benzyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)







